5-Butoxy-2,4-difluorophenylboronic acid
Description
Significance of Boronic Acids and Fluorinated Arylboronic Acids in Modern Organic Synthesis
Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂), are exceptionally versatile intermediates in organic synthesis. boronmolecular.comwikipedia.org Their stability, generally low toxicity, and ease of handling have contributed to their widespread use. nih.gov A pivotal application of boronic acids is their role as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. boronmolecular.commolecularcloud.org This reaction has revolutionized the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. boronmolecular.com
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govcapes.gov.br In medicinal chemistry, fluorination is a common strategy to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. nih.govcapes.gov.br Consequently, fluorinated arylboronic acids are highly valuable building blocks for the synthesis of novel bioactive compounds. acs.org The presence of fluorine can also influence the reactivity of the boronic acid itself. organic-chemistry.org
Positioning of 5-Butoxy-2,4-difluorophenylboronic Acid within the Landscape of Organoboron Chemistry
This compound, with its butoxy group and two fluorine atoms on the phenyl ring, is strategically positioned within organoboron chemistry. The butoxy group, an electron-donating substituent, can influence the electronic properties of the aromatic ring and, consequently, the reactivity of the boronic acid in cross-coupling reactions. The two fluorine atoms, being highly electronegative, act as electron-withdrawing groups, which can also modulate the compound's reactivity and provide sites for potential biological interactions. nih.gov This specific substitution pattern makes it a desirable precursor for complex molecules where fine-tuning of electronic and steric properties is crucial.
The table below outlines the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | (5-butoxy-2,4-difluorophenyl)boronic acid |
| CAS Number | 2096331-85-8 |
| Molecular Formula | C₁₀H₁₃BF₂O₃ |
| Molecular Weight | 230.02 g/mol |
| Canonical SMILES | CCCCOc1cc(B(O)O)c(F)cc1F |
| InChI | InChI=1S/C10H13BF2O3/c1-2-3-4-16-10-5-7(11(14)15)8(12)6-9(10)13/h5-6,14-15H,2-4H2,1H3 |
Data sourced from multiple chemical suppliers and databases. fluorochem.co.ukcymitquimica.com
Research Trajectories and Academic Objectives for this compound
Current research involving this compound is primarily directed towards its application as a sophisticated building block in the synthesis of high-value organic compounds. Academic and industrial objectives for this compound likely include:
Synthesis of Novel Pharmaceutical Agents: The unique combination of a butoxy group and difluoro substituents makes this boronic acid an attractive starting material for the discovery of new drug candidates. Research is likely focused on incorporating the 5-butoxy-2,4-difluorophenyl moiety into various molecular scaffolds to explore their potential therapeutic activities.
Development of Advanced Materials: The electronic properties conferred by the fluorine and butoxy groups can be harnessed in the design of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Exploration of New Catalytic Systems: While primarily used as a reagent, the structural features of this boronic acid could be exploited in the development of new ligands for catalysis, where the fluorine atoms could influence the catalyst's electronic environment and stability.
Methodology Development: The specific reactivity of this compound in various cross-coupling reactions is an area of ongoing investigation, aiming to optimize reaction conditions and expand the scope of its applications.
Properties
IUPAC Name |
(5-butoxy-2,4-difluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF2O3/c1-2-3-4-16-10-5-7(11(14)15)8(12)6-9(10)13/h5-6,14-15H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFPYBWECPHPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)OCCCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Elucidation of 5 Butoxy 2,4 Difluorophenylboronic Acid
Fundamental Reactivity of Boronic Acids in Organic Transformations
Boronic acids, with the general formula R-B(OH)₂, are a class of organoboranes that serve as versatile building blocks in organic chemistry. wikipedia.org Their reactivity is dominated by the chemistry of the boron center and the carbon-boron bond.
Lewis Acidity and Electrophilic Activation Characteristics of Boron Centers
The boron atom in a boronic acid possesses a vacant p-orbital, making it electron-deficient and a Lewis acid. researchgate.netnih.gov This Lewis acidity allows boronic acids to accept a pair of electrons from Lewis bases, such as hydroxide (B78521) ions or other nucleophiles, to form a tetracoordinate boronate species. nih.govnih.gov This transformation from a neutral, trigonal planar boron center to a negatively charged, tetrahedral boronate center is a key feature of their chemistry. wikipedia.org The equilibrium between the boronic acid and the boronate form is pH-dependent, with the formation of the boronate complex being more favorable under basic conditions. researchgate.netsdu.dk
The electrophilic character of the boron atom allows for the activation of adjacent functional groups. Boronic acids can form reversible covalent bonds with molecules containing diol, amino acid, or hydroxamic acid functionalities. wikipedia.orgrsc.org This ability is exploited in catalysis, where the boronic acid can act as a catalyst to activate carboxylic acids or alcohols for various transformations. rsc.org The formation of these complexes can enhance the reactivity of the substrate, facilitating reactions under mild conditions. rsc.org
Table 1: Lewis Acidity Characteristics of Boronic Acids
| Characteristic | Description | Significance |
|---|---|---|
| Boron Center | Trigonal planar with a vacant p-orbital. | Confers Lewis acidic properties. researchgate.netnih.gov |
| Lewis Acidity | Acts as an electron pair acceptor. | Enables formation of tetrahedral boronate complexes with Lewis bases. wikipedia.orgnih.gov |
| Boronate Formation | R-B(OH)₂ + OH⁻ ⇌ [R-B(OH)₃]⁻ | Crucial for reactivity in many reactions, including Suzuki-Miyaura coupling. nih.govsdu.dk |
| Electrophilic Activation | Forms reversible covalent complexes with hydroxyl-containing molecules. | Used in boronic acid catalysis to activate substrates like carboxylic acids and diols. rsc.org |
Mechanisms of Carbon-Boron and Boron-Oxygen Bond Cleavage in Reactions
The cleavage of the carbon-boron (C-B) and boron-oxygen (B-O) bonds is fundamental to the utility of boronic acids in synthesis.
The carbon-boron bond , while generally stable, can be cleaved under specific reaction conditions, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov The key step involving C-B bond cleavage is transmetallation, where the organic group (R) is transferred from the boron atom to the palladium center. wikipedia.orgwikipedia.org This process typically requires the activation of the boronic acid by a base to form the more nucleophilic 'ate' complex, [R-B(OH)₃]⁻, which then readily transfers its organic substituent to the electrophilic Pd(II) center. researchgate.net
The boron-oxygen bonds in boronic acids are dynamic. They are readily formed and cleaved in aqueous solutions. researchgate.net Boronic acids can react with diols to form cyclic boronate esters, a reversible process controlled by factors like pH and the concentration of the diol. researchgate.netsigmaaldrich.com This reversible B-O bond formation is the basis for the use of boronic acids as protecting groups for diols and in the construction of sensors for saccharides. researchgate.netnih.gov In the context of cross-coupling reactions, the B-O bonds are cleaved during the initial activation step when the boronate anion is formed and reformed during the workup when the boric acid byproduct is generated. nih.gov
Influence of Fluorine and Butoxy Substitution on Reactivity
In 5-butoxy-2,4-difluorophenylboronic acid, the substituents on the phenyl ring significantly modulate the reactivity of the boronic acid functional group through a combination of electronic and steric effects.
Electronic Effects of Fluorine Atoms on the Aromatic Ring and Boron Reactivity
The two fluorine atoms at the C2 and C4 positions exert strong electronic effects. Fluorine is a highly electronegative atom, resulting in a powerful electron-withdrawing inductive effect (-I). nih.gov This effect decreases the electron density of the aromatic ring and, consequently, increases the Lewis acidity of the boron atom. nih.govresearchgate.net A more Lewis acidic boron center can more readily form the boronate 'ate' complex, which can accelerate the rate-determining transmetallation step in cross-coupling reactions. nih.gov
While fluorine also has an electron-donating resonance effect (+R) due to its lone pairs, the inductive effect is generally dominant, especially when positioned ortho and para to the boronic acid group. nih.gov The combined inductive pull of two fluorine atoms makes the phenyl ring of this compound significantly electron-deficient, which influences its reactivity in electrophilic aromatic substitution and its efficacy in catalytic cycles. researchgate.net
Steric and Inductive Contributions of the Butoxy Moiety to Reactivity
The butoxy group at the C5 position introduces both electronic and steric factors. Electronically, the oxygen atom of the butoxy group has an electron-withdrawing inductive effect (-I) and a stronger electron-donating resonance effect (+R) due to its lone pair electrons. mdpi.com This resonance effect increases the electron density on the aromatic ring, counteracting the withdrawing effects of the fluorine atoms to some extent.
Table 2: Summary of Substituent Effects in this compound
| Substituent | Position | Electronic Effect (Inductive/Resonance) | Impact on Reactivity |
|---|---|---|---|
| Fluorine | C2 (ortho) | Strong -I, Weak +R | Increases Lewis acidity of boron; Activates the C-B bond for transmetallation. nih.govresearchgate.net |
| Fluorine | C4 (para) | Strong -I, Weak +R | Further increases Lewis acidity and electron-deficiency of the ring. nih.gov |
| Butoxy | C5 (meta) | Weak -I, Strong +R | Donates electron density to the ring via resonance, opposing the fluorine effects. mdpi.com |
Key Mechanistic Pathways in Catalyzed Reactions
The structural features of this compound make it a particularly interesting substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The generally accepted mechanism for this reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetallation, and reductive elimination. wikipedia.orgresearchgate.net
Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) species. wikipedia.org
Transmetallation : This is the crucial step where the 5-butoxy-2,4-difluorophenyl group is transferred from the boron atom to the palladium(II) center. nih.gov The reaction requires a base to convert the boronic acid into the more reactive boronate anion, [Ar-B(OH)₃]⁻. researchgate.netyoutube.com The enhanced Lewis acidity of this compound, due to the difluoro-substitution, facilitates the formation of this 'ate' complex, potentially leading to a faster and more efficient transmetallation step compared to non-fluorinated analogues. nih.gov
Reductive Elimination : The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org
Boronate and Oxo-Palladium Pathways in Transition Metal-Catalyzed Cross-Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. libretexts.org For arylboronic acids like this compound, the mechanism of this palladium-catalyzed reaction is generally understood to proceed through one of two primary catalytic cycles: the boronate pathway and the oxo-palladium pathway.
The boronate pathway is often considered the traditional mechanism. It involves the activation of the boronic acid by a base to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with a palladium(II) halide complex, which is formed from the oxidative addition of an organic halide to a palladium(0) catalyst. Subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst. libretexts.org
The oxo-palladium pathway , on the other hand, proposes the formation of a palladium-hydroxo complex as the key intermediate. In this cycle, the palladium(II) halide complex reacts with a hydroxide base to form a palladium(II) hydroxo complex. This species then reacts with the neutral boronic acid in the transmetalation step. Recent studies suggest that the dominant pathway can be influenced by reaction conditions, such as the presence of phase-transfer catalysts, which can shift the equilibrium from an oxo-palladium-based transmetalation to a boronate-based pathway.
The specific pathway followed by this compound in a given Suzuki-Miyaura coupling would depend on factors such as the base, solvent, and ligands employed. The electronic properties of the arylboronic acid, influenced by the butoxy and fluoro substituents, will also play a crucial role in the kinetics of both the boronate formation and the transmetalation step.
Table 1: Key Steps in the Boronate and Oxo-Palladium Pathways
| Step | Boronate Pathway | Oxo-Palladium Pathway |
| Activation | Boronic acid reacts with base to form a boronate. | Palladium(II) halide reacts with base to form a palladium(II) hydroxo complex. |
| Transmetalation | Boronate reacts with the palladium(II) halide complex. | Neutral boronic acid reacts with the palladium(II) hydroxo complex. |
| Reductive Elimination | The diorganopalladium(II) complex eliminates the final product. | The diorganopalladium(II) complex eliminates the final product. |
| Catalyst Regeneration | The palladium(0) catalyst is regenerated. | The palladium(0) catalyst is regenerated. |
Role of Fluoride (B91410) Activation in Enhancing Boronic Acid Reactivity
The presence of two fluorine atoms on the phenyl ring of this compound significantly enhances its reactivity in cross-coupling reactions. Fluorine is a highly electronegative atom, and its presence withdraws electron density from the aromatic ring, thereby increasing the Lewis acidity of the boron center. This increased acidity facilitates the formation of the boronate species, which is a key step in the boronate pathway of the Suzuki-Miyaura coupling.
Furthermore, the fluoride substituents can play a direct role in the transmetalation step. The increased electrophilicity of the boron atom in the fluorinated arylboronic acid can lead to a more favorable interaction with the palladium center. While not specific to this compound, some research suggests that fluoride ions can promote transmetalation by forming trans-ArPdFL2 complexes that are more reactive towards nucleophiles. However, an excess of fluoride ions can also have a negative effect by forming unreactive anionic species.
Mechanistic Insights into Boronic Acid Catalysis, including Co-Catalysis
While boronic acids are typically reagents in cross-coupling reactions, they can also participate in catalytic processes. The Lewis acidic nature of the boron atom allows it to activate other molecules. In the context of this compound, its enhanced Lewis acidity due to the fluorine atoms could make it a more effective catalyst in certain reactions.
Solvent-Mediated Activation and Hydration Equilibria of Boronic Acids
The choice of solvent can have a profound impact on the reactivity of boronic acids. Solvents can mediate the activation of the boronic acid by influencing its solubility, the pKa of the boronic acid, and the stability of the intermediates in the catalytic cycle. For this compound, a solvent system that can effectively solvate both the organic and inorganic components of the reaction is crucial for achieving high yields in cross-coupling reactions.
Boronic acids exist in equilibrium with their corresponding boroxines (cyclic anhydrides) and are also subject to hydration. The position of these equilibria is influenced by the solvent and the electronic nature of the boronic acid. The electron-withdrawing fluorine atoms in this compound are expected to influence its hydration equilibrium. Understanding these equilibria is important as they can affect the concentration of the active boronic acid species in the reaction mixture.
Protodeboronation in Fluorinated Arylboronic Acid Systems
Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common side reaction in processes involving arylboronic acids, particularly under the basic conditions often employed in Suzuki-Miyaura couplings. For fluorinated arylboronic acids like this compound, the propensity for protodeboronation can be significant.
The electron-withdrawing nature of the fluorine atoms can stabilize a partial negative charge on the ipso-carbon, making it more susceptible to protonolysis. The mechanism of protodeboronation is complex and can be influenced by factors such as pH, temperature, and the specific substituents on the aromatic ring. While detailed kinetic studies on the protodeboronation of this compound are not available, it is a critical consideration when designing synthetic routes utilizing this compound. Minimizing this side reaction is often a key challenge to achieving high yields of the desired cross-coupled product.
Complexation Chemistry of this compound
Reversible Formation of Boronate Esters with Diols and Polyols
A hallmark of boronic acid chemistry is the reversible formation of cyclic boronate esters with 1,2- and 1,3-diols and polyols. nih.gov This reaction is highly efficient and forms the basis of many applications, including sensors, purification methods, and drug delivery systems. This compound readily participates in this chemistry.
The reaction proceeds through the formation of a tetrahedral boronate intermediate, which then undergoes esterification. The equilibrium of this reaction is pH-dependent, with the formation of the boronate ester being favored at pH values near or above the pKa of the boronic acid. The stability of the resulting boronate ester is influenced by several factors, including the structure of the diol and the electronic properties of the boronic acid. The electron-withdrawing fluorine atoms in this compound are expected to increase its acidity, thereby affecting the pH range for optimal ester formation. The butoxy group, on the other hand, may introduce steric effects that could influence the binding affinity with different diols. The kinetics and thermodynamics of this complexation are crucial for designing applications based on this reversible interaction. semanticscholar.orgnih.govresearchgate.net
Table 2: Factors Influencing Boronate Ester Formation
| Factor | Influence on Boronate Ester Formation | Expected Effect for this compound |
| pH | Formation is favored at pH ≥ pKa of the boronic acid. | The electron-withdrawing fluorine atoms likely lower the pKa, shifting the optimal pH for esterification. |
| Diol Structure | The stereochemistry and steric hindrance of the diol affect binding affinity. | The butoxy group may introduce steric hindrance, potentially influencing selectivity for certain diols. |
| Solvent | The solvent can affect the equilibrium and kinetics of the reaction. | A solvent that stabilizes the boronate ester will favor its formation. |
| Temperature | Temperature can influence the position of the equilibrium. | The thermodynamic parameters (enthalpy and entropy) of the reaction will determine the effect of temperature. |
pH-Dependent Equilibria of Boronic Acid-Diol Adducts in Aqueous Media
The interaction of boronic acids with diols is a reversible process that is highly dependent on the pH of the aqueous medium. This equilibrium is crucial for applications such as sensing and separation, where the controlled formation and cleavage of boronic ester bonds are required. For this compound, while specific studies are not available, its behavior can be inferred from the well-documented reactivity of related arylboronic acids.
Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form, RB(OH)₂, and an anionic, tetrahedral boronate form, RB(OH)₃⁻. The formation of a stable cyclic ester with a diol predominantly occurs with the anionic boronate species. The pKa of the boronic acid is therefore a critical parameter governing this interaction. The presence of electron-withdrawing groups, such as the two fluorine atoms on the phenyl ring of this compound, is expected to lower its pKa compared to unsubstituted phenylboronic acid. This increased acidity facilitates the formation of the boronate anion at a lower pH, thereby promoting the complexation with diols under milder conditions.
The butoxy group, being an electron-donating group through resonance, will have an opposing electronic effect to the fluorine atoms. However, the inductive electron-withdrawing effect of the two fluorine atoms, particularly the one in the ortho position, is expected to have a more dominant influence on the acidity of the boronic acid group.
The general equilibrium for the reaction of a boronic acid with a diol in aqueous solution can be represented as follows:
Figure 1: General equilibrium of boronic acid and diol interaction.
The association constant (Kₐ) for this equilibrium is a measure of the stability of the boronic ester adduct. Studies on various substituted phenylboronic acids have shown a strong correlation between the boronic acid's pKa and the binding affinity for diols. acs.orgnih.gov Generally, a lower pKa leads to a higher association constant at a given pH.
To illustrate the effect of substituents on the pKa of phenylboronic acids, the following table presents the pKa values for some related compounds.
| Compound Name | pKa |
| Phenylboronic acid | 8.8 |
| 2-Fluorophenylboronic acid | 7.6 |
| 4-Fluorophenylboronic acid | 8.1 |
| 2,4-Difluorophenylboronic acid | 7.2 |
| 3,5-Difluorophenylboronic acid | 7.4 |
Note: The pKa values are approximate and can vary with experimental conditions. The value for 2,4-Difluorophenylboronic acid is an estimate based on the effects of fluorine substitution.
Based on these trends, the pKa of this compound is anticipated to be in a similar range to that of 2,4-difluorophenylboronic acid, likely between 7.0 and 7.5. This would allow for significant diol binding at or near physiological pH.
Coordination with Other Lewis Bases (e.g., Nitrogen, Oxygen)
The boron atom in this compound is a Lewis acid, capable of accepting a pair of electrons from a Lewis base. Besides the interaction with diols, this compound can also coordinate with other Lewis basic atoms, such as nitrogen and oxygen, present in various molecules. This coordination can lead to the formation of different types of adducts and has implications for its reactivity and potential applications.
The interaction with nitrogen-containing Lewis bases, such as amines and pyridines, typically involves the formation of a dative bond between the nitrogen lone pair and the empty p-orbital of the boron atom. This coordination can significantly alter the electronic properties and steric environment of the boronic acid. In the solid state, arylboronic acids are known to form hydrogen-bonded dimeric structures. nih.gov However, in the presence of a strong Lewis base, this self-association can be disrupted in favor of the formation of a Lewis acid-base adduct.
Similarly, coordination with oxygen-containing Lewis bases, other than diols, can occur. For instance, carboxylate anions can interact with boronic acids. Intramolecular coordination is also a possibility, especially if a suitable Lewis basic group is present on the boronic acid molecule itself. In the case of this compound, the ether oxygen of the butoxy group is a potential intramolecular Lewis base. However, the formation of a stable intramolecular chelate would depend on the ring size and conformational flexibility. Given the position of the butoxy group, a stable intramolecular coordination is less likely compared to systems with ortho-substituents that can form five- or six-membered rings.
The strength of the coordination is influenced by several factors, including the Lewis basicity of the coordinating atom, the Lewis acidity of the boron atom, and steric hindrance. The electron-withdrawing fluorine atoms in this compound enhance its Lewis acidity, making it more prone to coordination with Lewis bases compared to unsubstituted phenylboronic acid.
The following table summarizes the expected types of coordination of this compound with nitrogen and oxygen Lewis bases.
| Lewis Base Type | Example | Expected Interaction |
| Amine | Primary, Secondary, Tertiary Amines | Formation of a B-N dative bond |
| Pyridine (B92270) | Pyridine, Substituted Pyridines | Formation of a B-N dative bond |
| Carboxylate | Acetate, Benzoate | Ionic interaction and potential coordination |
| Ether (intramolecular) | Butoxy group | Weak, transient interaction likely |
The study of these coordination phenomena is crucial for understanding the behavior of this compound in complex chemical environments and for designing its use in applications such as catalysis and molecular recognition.
Computational and Theoretical Investigations of 5 Butoxy 2,4 Difluorophenylboronic Acid
Quantum Chemical Simulations of Molecular and Electronic Structure
Quantum chemical simulations provide a powerful lens through which to examine the fundamental characteristics of molecules at the atomic level. For 5-Butoxy-2,4-difluorophenylboronic acid, these methods can elucidate its three-dimensional structure, electron distribution, and energetic properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. Geometry optimization using DFT, for instance with the B3LYP functional and a suitable basis set like 6-311+G*, can predict the most stable conformation of the molecule. This involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For phenylboronic acids, the orientation of the boronic acid group and the butoxy substituent relative to the phenyl ring are key conformational features. acs.org
The electronic properties of the molecule, such as the distribution of electron density and the energies of the molecular orbitals, can also be calculated using DFT. These properties are fundamental to understanding the molecule's reactivity. For instance, the presence of electron-withdrawing fluorine atoms and the electron-donating butoxy group will significantly influence the electronic environment of the phenyl ring and the boron atom.
| Predicted Property | Methodology | Significance |
| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311+G*) | Provides the most stable 3D structure, including bond lengths and angles. |
| Electronic Energy | DFT | Determines the total energy of the molecule in its ground state. |
| Dipole Moment | DFT | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Atomic Charges | DFT (e.g., Mulliken, NBO) | Reveals the distribution of electron density across the atoms, highlighting electrophilic and nucleophilic sites. |
Ab Initio and Coupled Cluster Methodologies for Boronic Acid Systems
For higher accuracy in energetic and structural predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. nih.govnih.govmpg.de While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation. Coupled Cluster with single and double excitations and a perturbative treatment of triple excitations (CCSD(T)) is often considered the "gold standard" in quantum chemistry for its high accuracy. mpg.denih.gov
In the context of boronic acid systems, these high-level calculations are invaluable for benchmarking the results from more cost-effective DFT methods. nih.gov They can provide highly accurate predictions of properties like heats of formation and reaction energies. nih.gov For instance, a comparative study of different computational methods on boronic acid dimers found that certain DFT functionals perform well relative to MP2 and CCSD results. nih.gov
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability Assessment
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.
The HOMO represents the region from which an electron is most likely to be removed, indicating the molecule's nucleophilic character. Conversely, the LUMO represents the region where an electron is most likely to be accepted, indicating its electrophilic character. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
| Orbital | Description | Reactivity Implication |
| HOMO | Highest Occupied Molecular Orbital | Site of electron donation (nucleophilicity). |
| LUMO | Lowest Unoccupied Molecular Orbital | Site of electron acceptance (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability. |
Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. researchgate.net It transforms the complex many-electron wavefunction into a localized picture of chemical bonds and lone pairs, which aligns more closely with classical chemical intuition. researchgate.netunair.ac.id
Mechanistic Modeling of Reaction Pathways and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For reactions involving this compound, such as Suzuki-Miyaura cross-coupling or direct amidation, computational modeling can provide detailed insights into the reaction pathway. rsc.orgnih.gov
By locating the transition state structures, which are saddle points on the potential energy surface, the activation energy for a particular reaction step can be calculated. This allows for the comparison of different possible mechanisms and the identification of the most energetically favorable pathway. For example, in boronic acid-catalyzed reactions, computational studies can help to understand the role of dimeric or trimeric boron species and the coordination of reactants to the boron center. rsc.org The influence of substituents on the activation barriers can also be systematically investigated.
Influence of Solvation Models on Predicted Reactivity and Dimerization
The behavior of molecules in solution can differ significantly from their properties in the gas phase. Solvation models are therefore essential for accurately predicting reactivity and intermolecular interactions in a condensed phase. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies (Computational aspects only)
No publicly available research data currently exists for Quantitative Structure-Activity Relationship (QSAR) studies focused specifically on this compound.
Advanced Applications of 5 Butoxy 2,4 Difluorophenylboronic Acid in Organic Synthesis and Materials Science
Applications in Carbon-Carbon Bond Formation
The construction of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. 5-Butoxy-2,4-difluorophenylboronic acid serves as a key substrate in several powerful palladium-catalyzed and multicomponent reactions to achieve this goal.
The Suzuki-Miyaura reaction is one of the most widely used methods for forming C-C bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. mdpi.comfujifilm.com The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or triflate. libretexts.org The general catalytic cycle involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
The presence of two fluorine atoms on the phenyl ring of this compound influences its reactivity. Fluorinated biphenyls are of significant interest in the pharmaceutical and materials science industries. mdpi.com In the context of the Suzuki-Miyaura reaction, this compound can be coupled with a variety of aryl or vinyl halides/triflates to introduce the 5-butoxy-2,4-difluorophenyl moiety into a target molecule. The reaction conditions are generally mild, tolerant of a wide range of functional groups, and the boron byproducts are considered to have low toxicity. fujifilm.comnih.gov
Heterogeneous catalysts, such as palladium nanoparticles supported on materials like modified graphene or zeolites, have been developed to facilitate greener and more sustainable Suzuki-Miyaura couplings, offering advantages like catalyst recyclability. mdpi.comsemanticscholar.org The choice of base (e.g., K₂CO₃, K₃PO₄), solvent (e.g., dioxane, toluene/water), and palladium catalyst/ligand system is crucial for optimizing reaction yields and can be tailored to the specific coupling partners. semanticscholar.orgscispace.com
Table 1: Overview of Suzuki-Miyaura Reaction with Arylboronic Acids
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Palladium-catalyzed cross-coupling | mdpi.com |
| Reactants | Organoboron compound (e.g., this compound) + Organic Halide/Triflate | libretexts.org |
| Catalyst | Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with phosphine (B1218219) ligands | nih.govscispace.com |
| Key Steps | Oxidative Addition, Transmetalation, Reductive Elimination | libretexts.org |
| Products | Biaryls, substituted alkenes, styrenes | libretexts.org |
| Advantages | Mild conditions, functional group tolerance, low toxicity of byproducts | fujifilm.comnih.gov |
The Petasis reaction, also known as the Petasis Borono-Mannich reaction, is a powerful multicomponent reaction that combines a carbonyl compound (often an α-hydroxy aldehyde like glyoxylic acid), an amine, and an organoboronic acid to form substituted amines, including valuable α-amino acids. nih.govorganic-chemistry.org This reaction is highly valued for its operational simplicity, broad substrate scope, and ability to generate molecular complexity in a single step. nih.govnih.gov
In this reaction, this compound would serve as the nucleophilic component, transferring its 5-butoxy-2,4-difluorophenyl group to an in-situ formed iminium ion. The reaction can proceed with or without a catalyst and tolerates a wide variety of functional groups. nih.govwikipedia.org While electron-rich arylboronic acids typically give good yields, the reaction of electron-poor boronic acids, such as those containing fluorine substituents, can also be effective, sometimes requiring elevated temperatures or microwave irradiation to achieve good conversion. organic-chemistry.orgresearchgate.net
The synthetic utility is immense, providing a direct route to unnatural α-amino acids and other highly functionalized amine derivatives. organic-chemistry.orgnih.gov The use of this compound in a Petasis reaction would lead to the synthesis of novel α-(5-butoxy-2,4-difluorophenyl)glycine derivatives, which are of interest as building blocks for peptides and pharmacologically active molecules.
Beyond the standard Suzuki-Miyaura coupling, this compound is a potential substrate for other important C-C bond-forming transformations.
Carbonylative Cross-Coupling (C-C(O)): A significant variation of the Suzuki reaction involves the use of acyl chlorides as the electrophilic partner. This reaction allows for the synthesis of aryl ketones. mdpi.com By coupling this compound with an appropriate acyl chloride under palladium catalysis, one can synthesize various (5-butoxy-2,4-difluorophenyl)ketones. This provides a direct and modular route to complex ketone structures that are scaffolds in many biologically active compounds. mdpi.com
Alkynyl Cross-Coupling (C-C(alkyne)): While the Sonogashira coupling is the classic method for C(sp²)-C(sp) bond formation, boronic acids can also participate in similar transformations. Iridium-catalyzed C-H borylation followed by a one-pot Sonogashira cross-coupling has been shown to be an effective strategy for accessing aryl alkynes. mdpi-res.com Although a direct example with this compound is not specified, its use in palladium-catalyzed couplings with terminal alkynes or their derivatives represents a potential pathway for synthesizing 1-alkynyl-5-butoxy-2,4-difluorobenzene compounds.
Integration into Carbon-Heteroatom Bond Forming Reactions
The versatility of boronic acids extends beyond C-C bond formation to the construction of carbon-heteroatom bonds, which are prevalent in pharmaceuticals and natural products.
The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) is a copper-catalyzed reaction that forms a carbon-nitrogen bond between a boronic acid and an N-H containing compound, such as an amine, amide, or heterocycle. This reaction is an important alternative to the Buchwald-Hartwig amination. This compound can be used as the aryl source in these couplings to synthesize N-(5-butoxy-2,4-difluorophenyl) derivatives. sigmaaldrich.com The reaction is often performed under mild conditions, frequently in the presence of air, and provides a powerful tool for creating diverse libraries of arylamines and related compounds.
Analogous to the C-N coupling, the Chan-Lam C-O cross-coupling reaction utilizes a copper catalyst to form an ether linkage between a boronic acid and an alcohol or phenol (B47542). sigmaaldrich.com By reacting this compound with various alcohols or phenols, a wide range of aryl ethers can be synthesized. This methodology is particularly useful for constructing diaryl ether linkages, which are common structural motifs in many biologically active molecules. The reaction complements traditional methods like the Williamson ether synthesis, especially for sterically hindered substrates.
Table 2: Compound Names Mentioned in this Article
| Compound Name | |
|---|---|
| This compound | |
| Glyoxylic acid | |
| Palladium | |
| Copper | |
| Iridium | |
| Potassium Carbonate | |
| Potassium Phosphate | |
| Dioxane | |
| Toluene | |
| Acyl chloride | |
| (5-butoxy-2,4-difluorophenyl)ketone | |
| α-(5-butoxy-2,4-difluorophenyl)glycine | |
| 1-alkynyl-5-butoxy-2,4-difluorobenzene |
Development of Fluorination Methodologies
The introduction of fluorine atoms into organic molecules can dramatically alter their biological and material properties. Arylboronic acids are key precursors in several modern fluorination techniques, enabling the synthesis of valuable fluoroarenes.
Copper-Mediated Fluorination and Radiofluorination of Arylboronic Acids
Copper-mediated fluorination has become a vital method for creating carbon-fluorine (C-F) bonds, particularly for synthesizing PET (Positron Emission Tomography) imaging agents using the fluorine-18 (B77423) isotope ([¹⁸F]). nih.gov This method is applicable to a wide range of arylboronic acids and their ester derivatives. nih.govresearchgate.net The process is noted for its high functional group tolerance, proving effective for electron-rich, electron-neutral, and electron-deficient arylboronic acids. acs.org
A significant challenge in these reactions is the competing side reaction of protodeboronation, where the boronic acid group is replaced by a hydrogen atom instead of fluorine. snmjournals.org Research has focused on optimizing reaction conditions to suppress this undesired pathway. snmjournals.org Key parameters that have been evaluated include the choice of copper source, solvent, temperature, and additives. snmjournals.org For instance, the use of Cu(OTf)₂ as a copper source and the addition of pyridine (B92270) have been shown to be critical for achieving high radiochemical conversions. acs.org Recent advancements have led to protocols that significantly reduce protodeboronation while maintaining good radiochemical yields. snmjournals.org
Furthermore, efforts to streamline the process for clinical applications have led to the development of azeotropic drying-free methods. nih.govabo.fi These improved techniques shorten synthesis times and simplify automation, which is essential for producing radiopharmaceuticals under Good Manufacturing Practice (GMP) standards. nih.gov
Table 1: Comparison of Copper-Mediated Radiofluorination Protocols
| Protocol | Copper Source | Key Feature | Outcome | Reference |
| Protocol A | Cu(ONf)₂ | Standard Conditions | RCCs of 9-54% | snmjournals.org |
| Protocol B | 2x Cu(ONf)₂ | Increased Copper | No significant change in protodeboronation or RCC | snmjournals.org |
| Protocol C | Cu(OTf)₂ | Alternative Copper Salt | Minimum protodeboronation (6 nmol) but with a significant drop in RCC | snmjournals.org |
RCC: Radiochemical Conversion
Electrophilic Fluorination Approaches using Arylboronic Acid Precursors
Electrophilic fluorination offers an alternative pathway to fluoroarenes from arylboronic acid precursors. This approach involves a reagent that delivers an electrophilic fluorine atom ("F⁺"). One such reagent is acetyl hypofluorite (B1221730) (AcOF), which can be generated from diluted fluorine gas. organic-chemistry.org This method is fast, efficient, and proceeds under mild, metal-free conditions. organic-chemistry.orgnih.gov The outcome of the reaction is highly dependent on the electronic properties of the arylboronic acid. organic-chemistry.org
Electron-Donating Groups (EDG): Arylboronic acids with EDGs predominantly undergo ipso-substitution, where the boronic acid group is directly replaced by fluorine, leading to high yields of the desired aryl fluoride (B91410). organic-chemistry.orgnih.gov
Electron-Withdrawing Groups (EWG): When EWGs are present, the reaction becomes more complex. For para-substituted arylboronic acids, a competition can occur between ipso-substitution and fluorination at the position ortho to the boronic acid. organic-chemistry.orgnih.gov For meta-substituted systems, ipso-substitution is generally favored. organic-chemistry.org
Metal-mediated electrophilic fluorination has also been developed. Silver(I) salts like AgOTf can mediate the fluorination of arylboronic acids and esters using electrophilic fluorine sources such as Selectfluor. ox.ac.ukacs.org This method is practical, uses commercially available reagents, and can be performed on a large scale. acs.org Palladium catalysis has also been explored, proceeding through a unique mechanism proposed to involve a Pd(III) intermediate without the formation of a direct organopalladium bond with the fluorine source. harvard.edu
Synthesis of Fluorinated Arenes and Difluoromethylated Compounds
The methodologies described above provide robust routes to fluorinated arenes. Beyond simple fluorination, arylboronic acids are also crucial for the synthesis of difluoromethylated compounds, which are of great interest in medicinal chemistry. researchgate.netnih.gov
One approach involves a nickel-catalyzed cross-coupling reaction between arylboronic acids and bromodifluoromethane (B75531) (BrCF₂H). lookchem.com This method is efficient, tolerates a wide variety of functional groups, and provides a direct route to Ar-CF₂H compounds. lookchem.com Mechanistic studies suggest the reaction proceeds through a difluoromethyl radical pathway involving a Ni(I)/Ni(III) catalytic cycle. lookchem.com
Another strategy is the one-pot synthesis of aryl difluoromethyl ethers (Ar-OCF₂H) from arylboronic acids. nih.gov This two-step sequence first involves the in-situ oxidation of the arylboronic acid to a phenol using hydrogen peroxide, followed by difluoromethylation with a reagent like difluoromethyltriflate (HCF₂OTf). nih.gov This procedure is tolerant of various functional groups, including ketones and amides. nih.gov
Contributions to Advanced Materials Science and Engineering
The versatility of the boronic acid group, particularly its ability to form reversible covalent bonds and participate in cross-coupling reactions, makes it a powerful tool in materials science.
Synthesis of Polymers and Nanomaterials with Tailored Properties
Arylboronic acids are fundamental to the synthesis of advanced polymers and nanomaterials with precisely controlled properties. nih.govnih.gov The ability of boronic acids to form dynamic covalent bonds with diols is widely exploited. nih.govnih.gov This reversible interaction is the basis for creating "smart" materials that respond to specific chemical stimuli. nih.gov
Stimuli-Responsive Hydrogels: Arylboronate ester crosslinks are used to create self-healing hydrogels. nih.gov These materials can degrade in response to changes in pH, the presence of sugars (diols), or reactive oxygen species (ROS), making them highly valuable for applications like targeted drug delivery. nih.govnih.gov
Nanomaterials for Drug Delivery: Nanoparticles functionalized with arylboronic acids can be designed to target cells with high concentrations of sialic acids (a type of diol) on their surface, a characteristic of some cancer cells. nih.gov
Polymer Synthesis via Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction, which pairs arylboronic acids with aryl halides, is a cornerstone of polymer chemistry for creating conjugated polymers. acs.org These materials are essential for developing organic electronic devices. Palladium-based catalysts are often employed to produce biphenyls and other polymer building blocks with outstanding yields. acs.org
Functionalized Materials for Electronics and Coatings
The unique binding and reactive properties of arylboronic acids enable their use in functional coatings and electronic materials.
A notable application is the creation of hydrophobic barriers on cellulosic substrates like paper. nih.gov A boronic acid-containing siloxane polymer can be synthesized and printed onto paper. nih.gov The boronic acid groups form covalent bonds with the hydroxyl groups of the cellulose, anchoring the hydrophobic polymer to the surface. nih.gov This method is scalable and can be used to fabricate paper-based microfluidic analytical devices (μPADs). nih.gov
In the realm of electronics, the cross-coupling reactions involving arylboronic acids are critical for synthesizing the organic semiconductors and conjugated polymers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. acs.org Furthermore, nanomaterials synthesized using boronic acid chemistry, such as V–Ni–Te nanocomposites, have shown potential for applications in visible-light photodetectors. acs.org The ability to generate complex aromatic structures through reactions like the Suzuki-Miyaura coupling allows for the fine-tuning of the electronic and optical properties of these advanced materials. acs.org
Design of Fluorescent Probes for Biological Research (focus on chemical design principles)
The design of fluorescent probes for biological research is a sophisticated area of chemical biology that relies on the precise control of a molecule's photophysical properties in response to a specific biological analyte or environmental change. This compound serves as an exemplary scaffold for such probes, with its design principles rooted in the modulation of intramolecular charge transfer (ICT) and photoinduced electron transfer (PET) processes.
The fundamental design of a fluorescent probe based on this boronic acid involves covalently linking it to a fluorophore. The boronic acid acts as the recognition element, or "trigger," while the fluorophore serves as the signaling unit. The electronic properties of the 5-butoxy-2,4-difluorophenyl group are critical in this arrangement. The two fluorine atoms are potent electron-withdrawing groups due to their high electronegativity. This effect significantly increases the Lewis acidity of the boron atom, making it a more effective receptor for Lewis bases such as the diol groups found in saccharides, or for anions like fluoride. nih.govresearchgate.net
Conversely, the butoxy group at the 5-position is an electron-donating group through resonance. This electronic dichotomy within the same molecule allows for fine-tuning of the probe's electronic landscape. When conjugated to a fluorophore, the boronic acid moiety, in its neutral trigonal planar state, often acts as a quencher of fluorescence through a PET mechanism. nih.gov In this process, the empty p-orbital of the boron atom can accept an electron from the excited state of the fluorophore, leading to non-radiative decay and diminished fluorescence.
Upon binding to a diol-containing analyte, such as glucose, the boron center transitions from a trigonal planar (sp2 hybridized) to a tetrahedral (sp3 hybridized) geometry. nih.gov This structural change disrupts the PET process, blocking the electron transfer pathway and restoring the fluorescence of the probe in a "turn-on" response. The increased Lewis acidity conferred by the fluorine atoms enhances the binding affinity for diols, a crucial factor for detecting low concentrations of biological analytes.
The strategic placement of the butoxy group can also influence the photophysical properties of the probe. By extending the conjugation or by modifying the electron density of the aromatic system, the butoxy group can help to modulate the wavelength of absorption and emission, potentially shifting them towards the longer, more biologically compatible, red end of the spectrum.
| Design Principle | Role of this compound | Desired Outcome |
| Analyte Recognition | The boronic acid moiety serves as the binding site for diol-containing molecules. The difluoro substituents enhance the Lewis acidity of the boron, increasing binding affinity. | High selectivity and sensitivity for the target analyte. |
| Signal Transduction | The binding event induces a change in the electronic properties of the boronic acid, typically inhibiting a PET or altering an ICT process. | A measurable change in fluorescence intensity or wavelength ("turn-on" or ratiometric response). |
| Photophysical Tuning | The interplay of the electron-withdrawing fluoro groups and the electron-donating butoxy group allows for the modulation of the attached fluorophore's absorption and emission wavelengths. | Optimization of the probe for specific imaging modalities and to minimize background interference. |
Development of Chemosensors and Biosensors Based on Boronic Acid Interactions
The principles that guide the design of fluorescent probes are directly applicable to the broader development of chemosensors and biosensors. A chemosensor is a molecule that uses a chemical interaction to detect and signal the presence of an analyte, while a biosensor is a device that incorporates a biological or biologically-derived recognition element. Boronic acids, and specifically this compound, are highly valuable in the creation of these sensors due to the reversible and specific nature of the boronic acid-diol interaction. researchgate.netrsc.org
The development of sensors based on this compound leverages its enhanced Lewis acidity. This property is particularly advantageous for the detection of saccharides, which are notoriously difficult to sense due to their structural similarity and low concentration in biological systems. The strong binding afforded by the difluorinated phenylboronic acid core can lead to sensors with lower detection limits and greater selectivity for specific sugars.
One common strategy in sensor development is the immobilization of the boronic acid-fluorophore conjugate onto a solid support, such as a polymer, nanoparticle, or a surface. This creates a reusable and robust sensor platform. For instance, nanoparticles functionalized with this compound could be used for the ratiometric sensing of glucose in complex media like blood serum.
Furthermore, the interaction of boronic acids is not limited to diols. They are also known to interact with other biologically relevant species such as fluoride ions and reactive oxygen species (ROS), including hydrogen peroxide and peroxynitrite. nih.gov The design of chemosensors for these analytes can also be enhanced by the electronic properties of this compound. The electron-deficient nature of the boron center, amplified by the fluorine atoms, can facilitate oxidative reactions with ROS, leading to a distinct change in the fluorescence of an attached reporter molecule.
The versatility of the boronic acid group allows for the creation of a wide array of sensor types, as detailed in the table below.
| Sensor Type | Target Analyte(s) | Role of this compound |
| Optical Glucose Sensor | Glucose and other saccharides | Acts as the recognition element that binds to the diol groups of glucose, triggering a change in fluorescence. |
| Anion Sensor | Fluoride (F-) | The boronic acid reacts with fluoride to form a stable adduct, which alters the electronic properties of the sensor and produces a fluorescent signal. nih.gov |
| ROS Sensor | Hydrogen peroxide, peroxynitrite | The boronic acid is oxidized by the ROS, leading to a change in its chemical structure and a corresponding change in fluorescence. |
| Self-Organized Molecular Sensors | Metal ions, anions | Forms ensembles with indicator dyes, where the binding of the target analyte to the boronic acid displaces the dye, causing a change in the system's overall fluorescence. rsc.org |
The continued development of sensors based on this compound and related structures holds significant promise for applications in medical diagnostics, environmental monitoring, and cellular imaging.
Future Research Directions and Unresolved Challenges for 5 Butoxy 2,4 Difluorophenylboronic Acid
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and while 5-Butoxy-2,4-difluorophenylboronic acid is a viable coupling partner, there is a significant opportunity to enhance its reactivity and selectivity through the development of novel catalytic systems. Future research should focus on:
Palladium-Based Catalysts: Investigating the efficacy of modern palladium catalysts with sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could lead to milder reaction conditions, lower catalyst loadings, and improved yields. The electron-withdrawing nature of the fluorine atoms and the steric bulk of the butoxy group may necessitate tailored ligand design to facilitate efficient transmetalation and reductive elimination steps.
Nickel and Other Base-Metal Catalysts: Exploring the use of more abundant and cost-effective base metals like nickel, copper, or iron as catalysts for cross-coupling reactions with this compound could offer more sustainable synthetic routes.
Photoredox Catalysis: The application of photoredox catalysis could open up new reaction pathways and enable couplings that are challenging under traditional thermal conditions.
A systematic screening of various catalysts, ligands, bases, and solvent systems would be invaluable in defining the optimal conditions for achieving high efficiency and selectivity in reactions involving this specific boronic acid.
Strategies for Mitigating Protodeboronation and Improving Stability
A common challenge associated with the use of boronic acids is their propensity to undergo protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom. This side reaction can significantly reduce the yield of the desired cross-coupled product. For this compound, future research should address:
Boronate Ester Formation: Investigating the conversion of the boronic acid to various boronate esters, such as pinacol (B44631), MIDA (N-methyliminodiacetic acid), or glycol esters, could enhance its stability and shelf-life. A comparative study of the stability and reactivity of these different esters would provide valuable insights for synthetic chemists.
Reaction Condition Optimization: A thorough investigation into the effect of reaction parameters such as pH, temperature, and the presence of water on the rate of protodeboronation is crucial. This would allow for the development of reaction protocols that minimize this undesired pathway.
Flow Chemistry Applications: Utilizing continuous flow reactors could offer better control over reaction parameters and residence times, potentially minimizing the extent of protodeboronation.
Expansion of Application Scope in Complex Chemical Synthesis
Currently, the documented applications of this compound are limited. A significant area for future research is the expansion of its use in the synthesis of complex and high-value molecules. This includes:
Pharmaceutical and Agrochemical Scaffolds: The difluorophenyl motif is a common feature in many bioactive molecules. Research aimed at incorporating the 5-butoxy-2,4-difluorophenyl group into novel pharmaceutical and agrochemical candidates could lead to the discovery of new compounds with enhanced properties.
Materials Science: Arylboronic acids are precursors to advanced materials such as organic light-emitting diodes (OLEDs) and polymers with unique electronic properties. Investigating the potential of this compound as a building block for new functional materials is a promising research direction.
Diversity-Oriented Synthesis: Employing this boronic acid in diversity-oriented synthesis strategies could rapidly generate libraries of complex and structurally diverse molecules for high-throughput screening in drug discovery and materials science.
Deeper Mechanistic Understanding of Undiscovered Transformation Pathways
Beyond the well-established Suzuki-Miyaura coupling, boronic acids can participate in a variety of other chemical transformations. For this compound, there is a need for a deeper mechanistic understanding of both its known and potential reactivity. Future studies could focus on:
Alternative Cross-Coupling Reactions: Investigating its participation in other cross-coupling reactions, such as Chan-Lam, Heck, or Sonogashira couplings, could broaden its synthetic utility.
Catalyst-Free Reactions: Exploring its potential in catalyst-free reactions, such as additions to unsaturated systems or as a component in multicomponent reactions, could lead to more efficient and sustainable synthetic methods.
Spectroscopic and Kinetic Studies: Employing advanced spectroscopic techniques (e.g., in-situ NMR) and kinetic analysis to study the mechanism of its reactions would provide fundamental insights into the role of the butoxy and fluoro substituents on its reactivity.
Advanced Computational Design and Prediction for New Reactions and Materials
Computational chemistry offers a powerful tool for accelerating the discovery of new reactions and materials. For this compound, computational approaches can be used to:
Predict Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict activation barriers, and understand the factors controlling regioselectivity and stereoselectivity in its reactions with different partners and catalytic systems.
Design Novel Ligands: Computational screening can aid in the rational design of new ligands that are specifically tailored to enhance the performance of catalysts in reactions involving this boronic acid.
Simulate Material Properties: Molecular modeling can be used to predict the electronic and photophysical properties of materials derived from this compound, guiding the synthesis of new functional materials with desired characteristics.
By systematically addressing these future research directions and unresolved challenges, the scientific community can unlock the full potential of this compound as a valuable tool in organic synthesis and materials science.
Q & A
What are the optimal synthetic routes for 5-Butoxy-2,4-difluorophenylboronic acid to achieve high yield and purity?
Level: Advanced
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Start with a halogenated precursor (e.g., 5-bromo-2,4-difluorophenol). Introduce the butoxy group via nucleophilic substitution using sodium butoxide under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
- Step 2: Convert the intermediate to the boronic acid via Miyaura borylation. Use bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF at 60–80°C under inert atmosphere .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity .
How can researchers confirm the structural integrity and purity of this compound?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Confirm molecular ion peak ([M+H]⁺) at m/z 244.1 (calculated for C₁₀H₁₂BF₂O₃) .
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
What are the recommended handling and storage protocols for this compound?
Level: Basic
Methodological Answer:
- Storage: Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis . Desiccants (e.g., silica gel) should be used to avoid moisture absorption .
- Handling: Use gloves and safety goggles in a fume hood. Avoid contact with strong oxidizers due to boronic acid reactivity .
How does the electronic nature of substituents influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?
Level: Advanced
Methodological Answer:
- Electron-Withdrawing Fluorine Groups: Enhance electrophilicity of the boronic acid, accelerating transmetalation in Suzuki reactions. The ortho- and para-fluoro substituents stabilize the boron center via inductive effects .
- Butoxy Group: Acts as an electron-donating group, slightly reducing reactivity. Optimize reaction conditions by increasing catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and using a mild base (K₂CO₃) in THF/H₂O (3:1) at 70°C .
What strategies mitigate stability issues of this compound under varying pH and solvent conditions?
Level: Advanced
Methodological Answer:
- pH Stability: The compound is stable in neutral to slightly acidic conditions (pH 4–7). Avoid alkaline media (pH > 8) to prevent boronate ester formation .
- Solvent Compatibility: Use aprotic solvents (e.g., THF, DCM) for reactions. Protic solvents (e.g., MeOH) may induce protodeboronation; pre-test via TLC to monitor degradation .
How should researchers address contradictory data regarding reaction yields in literature?
Level: Advanced
Methodological Answer:
- Variable Control: Replicate experiments while strictly controlling catalyst purity, solvent dryness, and oxygen exclusion (e.g., Schlenk techniques) .
- Analytical Validation: Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR to quantify yields accurately .
- Computational Modeling: Perform DFT calculations to compare transition states under different conditions (e.g., solvent dielectric constants) .
Can computational methods predict the reactivity of this compound in novel reactions?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT): Model the boronic acid’s frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, fluorine substituents lower the LUMO energy, enhancing electrophilicity .
- Molecular Dynamics (MD): Simulate solvent effects on aggregation behavior, which impacts catalytic turnover in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

